molecular formula C23H18N2O5S B2827857 N-(benzo[d][1,3]dioxol-5-yl)-2-(3-(phenylsulfonyl)-1H-indol-1-yl)acetamide CAS No. 942003-78-3

N-(benzo[d][1,3]dioxol-5-yl)-2-(3-(phenylsulfonyl)-1H-indol-1-yl)acetamide

Cat. No.: B2827857
CAS No.: 942003-78-3
M. Wt: 434.47
InChI Key: UIHAVHJYQUXLBH-UHFFFAOYSA-N
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Description

N-(benzo[d][1,3]dioxol-5-yl)-2-(3-(phenylsulfonyl)-1H-indol-1-yl)acetamide is a useful research compound. Its molecular formula is C23H18N2O5S and its molecular weight is 434.47. The purity is usually 95%.
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Scientific Research Applications

Antimalarial and Antiviral Potential

A theoretical investigation into sulfonamide derivatives, including compounds structurally related to N-(benzo[d][1,3]dioxol-5-yl)-2-(3-(phenylsulfonyl)-1H-indol-1-yl)acetamide, highlighted their antimalarial activity. These compounds demonstrated significant in vitro antimalarial properties and were further examined for their potential against COVID-19 through computational calculations and molecular docking studies, showing promising results against key viral proteins (Fahim & Ismael, 2021).

Anticonvulsant Activity

Research on indoline derivatives of functionalized aryloxadiazole amine and benzothiazole acetamide has unveiled compounds with significant anticonvulsant activities. These compounds were tested using various models and displayed potent efficacy in preventing seizures, highlighting the therapeutic potential of benzothiazole acetamide derivatives in epilepsy treatment (Nath et al., 2021).

Antimicrobial and Antifungal Activities

Novel sulfonamide derivatives have been synthesized, exhibiting good antimicrobial activity. Among these compounds, specific derivatives showed high activity against various bacterial strains, underlining the chemical's utility in developing new antimicrobial agents (Fahim & Ismael, 2019). Additionally, compounds bearing the benzothiazole nucleus have been identified as potent antibacterial agents against a range of bacterial species, further supporting the compound's relevance in addressing antibiotic resistance (Borad et al., 2015).

Anti-inflammatory and Analgesic Effects

The anti-inflammatory potential of indole acetamide derivatives has been explored, with specific compounds showing significant activity in silico. These findings suggest a promising avenue for the development of new anti-inflammatory drugs based on the structural framework of this compound (Al-Ostoot et al., 2020).

Properties

IUPAC Name

2-[3-(benzenesulfonyl)indol-1-yl]-N-(1,3-benzodioxol-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N2O5S/c26-23(24-16-10-11-20-21(12-16)30-15-29-20)14-25-13-22(18-8-4-5-9-19(18)25)31(27,28)17-6-2-1-3-7-17/h1-13H,14-15H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIHAVHJYQUXLBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)CN3C=C(C4=CC=CC=C43)S(=O)(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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